molecular formula C11H14O3S B14039596 4-((3-Methoxyphenyl)thio)butanoic acid

4-((3-Methoxyphenyl)thio)butanoic acid

Cat. No.: B14039596
M. Wt: 226.29 g/mol
InChI Key: PIYQKNNMKURSLU-UHFFFAOYSA-N
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Description

4-((3-Methoxyphenyl)thio)butanoic acid is a thioether-functionalized carboxylic acid characterized by a sulfur atom bridging a 3-methoxyphenyl group and a butanoic acid chain. Its molecular formula is C₁₁H₁₂O₃S (calculated based on structural analogs), with a molecular weight of 224.28 g/mol.

For example, compounds like 4-((5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8s) are synthesized with yields ranging from 68% to 94%, followed by purification via HPLC and structural confirmation through NMR and HRMS .

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

4-(3-methoxyphenyl)sulfanylbutanoic acid

InChI

InChI=1S/C11H14O3S/c1-14-9-4-2-5-10(8-9)15-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13)

InChI Key

PIYQKNNMKURSLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methoxyphenyl)thio)butanoic acid typically involves the following steps:

    Thioether Formation: The reaction between 3-methoxyphenylthiol and a suitable butanoic acid derivative, such as 4-bromobutanoic acid, under basic conditions (e.g., using sodium hydroxide) to form the thioether linkage.

    Acidification: The resulting intermediate is then acidified to yield the final product, 4-((3-Methoxyphenyl)thio)butanoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methoxyphenyl)thio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: 4-((3-Methoxyphenyl)sulfinyl)butanoic acid, 4-((3-Methoxyphenyl)sulfonyl)butanoic acid.

    Reduction: 4-((3-Methoxyphenyl)thio)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-Methoxyphenyl)thio)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((3-Methoxyphenyl)thio)butanoic acid involves its interaction with various molecular targets and pathways:

    Oxidative Stress Pathways: The compound may exert its effects by modulating oxidative stress pathways, potentially through the inhibition of reactive oxygen species (ROS) production.

    Inflammatory Pathways: It may also influence inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights critical structural and synthetic differences between 4-((3-Methoxyphenyl)thio)butanoic acid and its analogs:

Compound Name Substituent/Modification Molecular Formula Synthetic Yield Key Properties Reference
4-((3-Methoxyphenyl)thio)butanoic acid Direct thioether linkage C₁₁H₁₂O₃S N/A Combines lipophilic aryl and polar acid groups -
4-((5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8s) Oxadiazole ring + chloro/methyl groups C₁₃H₁₂ClN₂O₃S 69% Rho/Myocar inhibitor; HPLC purity >95%
4-(3-Methoxyphenoxy)butanoic acid Ether linkage (O instead of S) C₁₁H₁₄O₄ N/A Conformational flexibility; HO—C(O)—CH₂—CH₂ torsion angle ~174.7°
4-(Ethyl(3-methoxyphenyl)amino)butanoic acid Amino linkage (N instead of S) C₁₃H₁₉NO₃ 73.5% Fluorescent probe precursor; NMR-confirmed
4-(3-Methylthiophen-2-yl)butanoic acid Thiophene ring + methyl group C₉H₁₂O₂S N/A Collision cross-section: 146.7 Ų (predicted)
Electronic and Steric Effects
  • Thioether vs. Ether Linkages: The thioether group in 4-((3-Methoxyphenyl)thio)butanoic acid confers greater lipophilicity and reduced hydrogen-bonding capacity compared to the ether-linked 4-(3-methoxyphenoxy)butanoic acid . This difference may enhance membrane permeability in biological systems.
Substituent Effects
  • Methoxy Position: The 3-methoxy group on the phenyl ring may sterically hinder interactions compared to 4-methoxy derivatives. For instance, 4-(4-methoxyphenoxy)butanoic acid exhibits reduced catalytic efficiency in enzyme assays due to extended chain length .
  • Halogenated Analogs : Chloro-substituted analogs (e.g., 8s , 19b ) show enhanced inhibitory potency, likely due to electronegative effects stabilizing enzyme interactions .

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